molecular formula C10H13N3O B11727479 N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11727479
M. Wt: 191.23 g/mol
InChI Key: SBKNTSWGDZEIRF-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a pyrazole ring, and an amine group The furan ring is a five-membered aromatic ring with one oxygen atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.

    Coupling of the Furan and Pyrazole Rings: The furan and pyrazole rings are coupled through a nucleophilic substitution reaction, where the furan ring is functionalized with a leaving group, and the pyrazole ring is functionalized with a nucleophile.

    Introduction of the Amine Group: The amine group is introduced through a reductive amination reaction, where the furan-pyrazole intermediate is reacted with an amine and a reducing agent.

Industrial Production Methods

Industrial production of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines or pyrazolidines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include acyl chlorides, aldehydes, and isocyanates.

Major Products

    Oxidation: Furanones, furanoic acids.

    Reduction: Pyrazolines, pyrazolidines.

    Substitution: Amides, imines, ureas.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-1H-pyrazol-4-amine: Lacks the 1,5-dimethyl substitution, which may affect its biological activity and chemical reactivity.

    N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine: Similar structure but with different substitution pattern on the pyrazole ring.

    N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

Uniqueness

N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its electronic properties, steric interactions, and overall biological activity. The presence of both furan and pyrazole rings in the same molecule provides a versatile scaffold for further functionalization and optimization in drug discovery and materials science.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3

InChI Key

SBKNTSWGDZEIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CO2

Origin of Product

United States

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